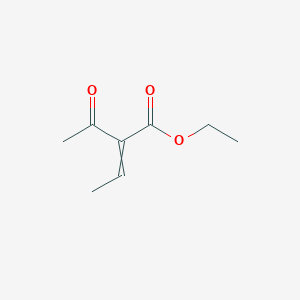

Ethyl 2-acetylbut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFLZFKSDCNELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Ethyl 2 Acetylbut 2 Enoate

Knoevenagel Condensation Strategies for Ethyl 2-acetylbut-2-enoate

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming C-C bonds, particularly for creating α,β-unsaturated products. wikipedia.orgajgreenchem.com It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. thermofisher.com For the synthesis of this compound, this strategy is highly effective.

The most direct application of the Knoevenagel condensation for preparing this compound involves the reaction between ethyl acetoacetate (B1235776) and ethanal (commonly known as acetaldehyde). Ethyl acetoacetate serves as the active methylene compound, possessing acidic α-hydrogens situated between two electron-withdrawing carbonyl groups (a ketone and an ester). wordpress.comucalgary.ca

The reaction mechanism begins with the deprotonation of the α-carbon of ethyl acetoacetate by a weak base, forming a resonance-stabilized enolate ion. ucalgary.ca This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethanal. The resulting intermediate, an aldol-type adduct, subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. wikipedia.org The general features of this reaction are that aldehydes tend to react more rapidly than ketones. thermofisher.com

Reactants: Ethyl acetoacetate + Ethanal

Product: this compound + Water

This condensation is a modification of the aldol (B89426) condensation, leading to a conjugated enone system as the product. wikipedia.org

The choice of catalyst and reaction conditions is critical for optimizing the yield and selectivity of the Knoevenagel condensation.

Catalysts: The reaction is typically catalyzed by weakly basic amines. wikipedia.org Strong bases are generally avoided as they can promote the self-condensation of the aldehyde (ethanal). wikipedia.org Common catalysts include:

Primary and secondary amines like diethylamine. thermofisher.com

Piperidine (B6355638). thermofisher.com

Ammonium salts, such as diisopropylethylammonium acetate (B1210297) (DIPEAc). scielo.org.mx

Amino acids like L-Proline and β-alanine. scielo.org.mx

Solid-supported catalysts, including polystyrene-bound piperazine (B1678402) or amines immobilized on silica (B1680970) gel, which facilitate easier work-up and catalyst recovery. google.com

Ionic liquids, such as 1-butyl-3-methylimidazolium acetate [Bmim][OAc], have been explored as greener alternatives that can enhance reaction rates and be recycled. ajgreenchem.com

Metal oxides like NiO have also been studied for solvent-free condensation reactions. bcrec.id

Reaction Optimization: Several factors can be adjusted to maximize the product yield and favor the formation of the desired compound.

Removal of Water: The condensation reaction produces water as a by-product. thermofisher.com Removing this water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield. This is often accomplished through azeotropic distillation. thermofisher.com

Temperature: The reaction temperature influences the reaction rate. Knoevenagel condensations are often carried out at temperatures ranging from 0 °C to 60 °C. thermofisher.comgoogle.com

Solvent: The choice of solvent can impact the reaction's efficiency. While some reactions are performed in solvents like ethanol (B145695) or hexane, solvent-free conditions are also being explored to develop more environmentally benign processes. thermofisher.comscielo.org.mxbcrec.id

Table 1: Overview of Catalysts for Knoevenagel Condensation

| Catalyst Type | Specific Examples | Key Advantages |

|---|---|---|

| Amines | Piperidine, Diethylamine | Readily available, effective weak bases. thermofisher.com |

| Ammonium Salts | DIPEAc | High yields, shorter reaction times. scielo.org.mx |

| Amino Acids | L-Proline, β-alanine | "Green" catalysts, often biodegradable. scielo.org.mx |

| Solid-Supported | Polystyrene-bound piperazine | Ease of separation and catalyst recycling. google.com |

| Ionic Liquids | [Bmim][OAc] | Eco-friendly, potential for recyclability, high yields. ajgreenchem.com |

| Metal Oxides | NiO | Effective for solvent-free conditions. bcrec.id |

Alternative Synthetic Routes to this compound from Precursor Molecules

Beyond the direct Knoevenagel condensation, other synthetic pathways can be envisioned for the preparation of this compound, starting from various precursor molecules.

The acetoacetic ester synthesis provides a versatile framework for creating substituted ketones and other molecules from ethyl acetoacetate. ucalgary.ca This methodology can be adapted to form the this compound structure.

A potential pathway involves the initial alkylation of ethyl acetoacetate. The first step is the formation of the enolate of ethyl acetoacetate using a suitable base like sodium ethoxide. ucalgary.ca This enolate can then react with an electrophile. While not a direct route to the unsaturated product, subsequent chemical modifications of an appropriately substituted ethyl acetoacetate derivative could, in principle, lead to the target molecule. For example, a derivative could be synthesized that allows for the introduction of a double bond at the C2-C3 position through an elimination reaction.

Another synthetic approach starts with a pre-existing butenoate ester skeleton, such as ethyl 2-butenoate (ethyl crotonate). nist.gov The strategy here would involve introducing the acetyl group at the C2 position. This could potentially be achieved through an acylation reaction. The C2 position would need to be activated, for instance, by creating a nucleophilic center at that carbon, which could then react with an acetylating agent like acetyl chloride. However, achieving regioselectivity for this type of transformation on an α,β-unsaturated ester can be challenging.

Alternatively, a related unsaturated carbonyl compound could be modified. For instance, a molecule with a similar carbon framework could undergo functional group interconversions to yield the desired keto-ester functionality of this compound.

Stereoselective Synthesis of (E)- and (Z)-Ethyl 2-acetylbut-2-enoate

The double bond in this compound can exist as one of two geometric isomers: (E) or (Z). The Knoevenagel condensation does not always exhibit high stereoselectivity, and the reaction can often produce a mixture of both (E) and (Z) isomers. wikipedia.org

The final isomeric ratio can be influenced by several factors:

Reaction Conditions: The choice of catalyst, solvent, and temperature can affect the stereochemical outcome of the reaction.

Thermodynamic vs. Kinetic Control: In many cases, the initial product may be a mixture of isomers (kinetic product). However, if the isomers can equilibrate under the reaction conditions, the more thermodynamically stable isomer will predominate in the final product mixture. wikipedia.org For α,β-unsaturated systems, the (E)-isomer, where the larger substituents are on opposite sides of the double bond, is often the more stable.

Catalyst Structure: Specially designed catalysts can be used to influence the stereoselectivity of C-C bond formation.

While specific, highly stereoselective methods for this compound are not extensively detailed in general literature, the principles of stereoselective synthesis can be applied. For instance, research into related compounds has shown that Z:E ratios can be influenced by reaction conditions, with ratios of 55:45 to over 80:20 being achievable for similar molecules. google.com Achieving a high degree of stereoselectivity for either the (E) or (Z) isomer would likely require careful optimization of the reaction parameters or the use of specialized chiral catalysts or auxiliaries.

Methodologies for Stereochemical Control during Synthesis

Achieving stereochemical control in the synthesis of tetrasubstituted alkenes like this compound is a significant synthetic hurdle. nih.govacs.org The challenge lies in directing the formation of a specific geometric isomer (E/Z) across the crowded double bond.

Control of E/Z Isomerism: The stereochemical outcome of condensation reactions like the Knoevenagel is highly dependent on reaction conditions. For instance, in related syntheses, the choice of catalyst and solvent plays a crucial role. The reaction of benzaldehyde (B42025) and ethyl acetoacetate using piperidine as a catalyst has been shown to yield the (Z)-isomer. nih.gov The initial reaction may produce a mixture of E and Z isomers, but equilibration can lead to the thermodynamically more stable isomer as the major product. wikipedia.org

More advanced strategies for stereoselective synthesis of tetrasubstituted alkenes often involve transition-metal catalysis. Methods such as the carbometalation of internal alkynes are widely used. acs.org This involves the addition of an organometallic reagent across a triple bond to generate a trisubstituted alkenyl metal species, which can then react with an electrophile to form the tetrasubstituted alkene. rsc.org The stereoselectivity of this process can be influenced by the choice of metal catalyst (e.g., copper, nickel, ruthenium), ligands, and reaction conditions. ucl.ac.ukacs.orgrsc.org For example, nickel-catalyzed difunctionalization of internal alkynes can provide access to tetrasubstituted alkenes with high regio- and stereocontrol, often favoring the Z-isomer exclusively. rsc.orgrsc.org

Another approach is the modified Julia olefination, which can produce α,β-unsaturated esters with high stereoselectivity. While typically used for trisubstituted alkenes, variations of this methodology could potentially be adapted. The stereochemical outcome (E or Z) in these reactions is often dependent on the structure of the aldehyde substrate. organic-chemistry.org

Asymmetric Synthesis: While this compound itself is achiral, its reactions can lead to chiral products, and the principles of asymmetric synthesis are relevant for creating chiral derivatives. For instance, the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones and esters is a key method for producing chiral compounds with two contiguous stereocenters. nih.govnih.gov This is typically achieved using chiral catalysts, such as iridium or rhodium complexes with chiral ligands. nih.govnih.gov

Furthermore, asymmetric aldol reactions involving α,β-unsaturated ketoesters can be catalyzed by chiral diamines to produce products with excellent enantioselectivity. nih.govresearchgate.net Catalytic asymmetric conjugate addition of nucleophiles to similar α,β-unsaturated systems also provides a powerful route to chiral molecules. mdpi.com

The table below summarizes general strategies that could be adapted for stereocontrol in the synthesis of this compound or its derivatives.

| Methodology | Type of Stereocontrol | Key Reagents/Catalysts | Typical Outcome/Controlling Factors |

|---|---|---|---|

| Knoevenagel Condensation | E/Z Isomerism | Weak base (e.g., Piperidine) | Product ratio can be influenced by catalyst, solvent, and thermodynamic equilibration. wikipedia.orgnih.gov |

| Carbometalation of Alkynes | E/Z Isomerism | Ni, Cu, or Ru catalysts with phosphine (B1218219) ligands | High regio- and stereocontrol is possible, often favoring Z-isomers. acs.orgrsc.org |

| Asymmetric Hydrogenation | Enantioselectivity (on derivatives) | Chiral Ir or Rh complexes | Creates chiral centers by adding H₂ across the double bond with high enantiomeric excess (ee). nih.govnih.gov |

| Asymmetric Aldol Reaction | Enantioselectivity (on derivatives) | Chiral diamines | Forms new chiral centers via reaction with ketones, yielding products with high ee. nih.gov |

Approaches to Isomer Separation and Enantiomeric/Diastereomeric Enrichment

When a synthetic method yields a mixture of isomers, effective separation techniques are required to isolate the desired compound in a pure form.

Separation of E/Z Isomers: Geometric isomers, such as the E and Z forms of this compound, have distinct physical properties and can often be separated using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating E/Z isomers. Both normal-phase and reverse-phase HPLC can be effective. For structurally similar compounds like ethyl 2-methylbut-2-enoate, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water is a viable method. sielc.com

Gas Chromatography (GC): For volatile compounds, GC can provide excellent separation of geometric isomers.

Column Chromatography: Standard silica gel chromatography can separate E/Z isomers, although the efficiency depends on the difference in polarity between the isomers. In some cases, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can enhance separation due to differential π-complexation of the silver ions with the alkene isomers. researchgate.net

Simulated Moving Bed (SMB) Chromatography: For large-scale industrial separations, continuous processes like SMB are employed. This technique has been used to separate E/Z isomers of other alkenes using specialized adsorbents. google.com

Enantiomeric/Diastereomeric Enrichment: Since this compound is achiral, the concepts of enantiomeric and diastereomeric enrichment apply to chiral derivatives that may be synthesized from it or as precursors to it.

Kinetic Resolution: This method is used to separate a racemic mixture of a chiral compound. It involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For instance, biocatalytic asymmetric reduction of racemic β-keto esters using enzymes or yeast can resolve the mixture by selectively converting one enantiomer into a new product, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. researchgate.netdocumentsdelivered.com Dynamic kinetic resolution (DKR) is an advanced form where the unreactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single desired stereoisomer. nih.gov

Chiral Chromatography: This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in HPLC or GC columns. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Diastereomeric Crystallization: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

The following table outlines common techniques for isomer separation and enrichment.

| Technique | Type of Separation | Principle | Applicability |

|---|---|---|---|

| HPLC/GC | E/Z Isomers | Differential partitioning between stationary and mobile phases based on polarity and volatility. sielc.comresearchgate.net | Analytical and preparative scale separation of geometric isomers. |

| Silver-Impregnated Chromatography | E/Z Isomers | Enhanced separation via differential π-complexation of alkenes with silver ions. researchgate.net | Difficult separations of olefins with similar polarities. |

| (Dynamic) Kinetic Resolution | Enantiomers | Enantioselective reaction where one enantiomer reacts faster than the other, allowing for separation. researchgate.netnih.gov | Separation of racemic mixtures of chiral derivatives (e.g., chiral β-hydroxy esters). |

| Chiral Chromatography (HPLC/GC) | Enantiomers | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers of chiral derivatives. |

Elucidation of Reactivity and Reaction Mechanisms of Ethyl 2 Acetylbut 2 Enoate

Nucleophilic Addition Pathways of Ethyl 2-acetylbut-2-enoate

The presence of two electrophilic centers—the carbonyl carbons and the β-carbon of the α,β-unsaturated system—makes this compound a prime substrate for nucleophilic attack. The specific pathway, whether direct (1,2-addition) or conjugate (1,4-addition), is largely determined by the nature of the nucleophile.

This compound is an excellent Michael acceptor. wikipedia.org The electron-withdrawing nature of both the acetyl and the ethoxycarbonyl groups polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon. This renders the molecule highly susceptible to conjugate addition by a wide variety of soft nucleophiles, known as Michael donors. chemistrysteps.commasterorganicchemistry.com

The reaction proceeds via the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically during aqueous workup, yields the 1,4-adduct, which is a 1,5-dicarbonyl compound. masterorganicchemistry.comopenstax.org The most effective Michael donors are stabilized carbanions, such as those derived from β-dicarbonyl compounds, which are sufficiently acidic to be deprotonated by a mild base. libretexts.orglibretexts.org

| Michael Donor (Nucleophile) | Base | Resulting 1,5-Dicarbonyl Product |

| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-(1-acetyl-1-(ethoxycarbonyl)propyl)malonate |

| Ethyl acetoacetate (B1235776) | Sodium ethoxide (NaOEt) | Ethyl 2-acetyl-3-(1-acetyl-1-(ethoxycarbonyl)ethyl)butanoate |

| Cyclohexanone | Sodium ethoxide (NaOEt) | Ethyl 2-acetyl-2-(2-oxocyclohexyl)butanoate |

| Nitromethane | Sodium ethoxide (NaOEt) | Ethyl 2-acetyl-4-nitropentanoate |

| Thiophenol | Triethylamine (Et₃N) | Ethyl 2-acetyl-3-(phenylthio)butanoate |

Heteroatom nucleophiles, particularly amines and hydrazines, react readily with this compound, leading to a variety of important heterocyclic structures.

Reactions with Amines: Primary and secondary amines can undergo conjugate addition to the α,β-unsaturated system of this compound. iiitd.edu.inlibretexts.org The initial addition of the amine to the β-carbon forms a zwitterionic intermediate, which then tautomerizes to an enamine or, after proton transfer, a β-amino dicarbonyl compound. The reaction outcome can be influenced by reaction conditions and the structure of the amine.

Reactions with Hydrazines: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) is a classical and highly efficient method for the synthesis of pyrazoles. hilarispublisher.comorganic-chemistry.org In the case of this compound, the reaction proceeds through a sequence of condensation and cyclization. Hydrazine first acts as a nucleophile, attacking one of the carbonyl groups (typically the more reactive ketone). The resulting hydrazone intermediate then undergoes an intramolecular cyclization by the attack of the terminal nitrogen atom onto the second carbonyl group (the ester), followed by dehydration to yield a highly substituted pyrazolone (B3327878) derivative. This reaction is a cornerstone in the synthesis of a wide range of pyrazole-based compounds. researchgate.net

Cyclization Reactions and Annulation Strategies with this compound

The reactivity of this compound extends to its use as a building block in the formation of cyclic structures. Both intramolecular and intermolecular pathways are well-established.

The products derived from Michael additions to this compound are often ideal precursors for intramolecular cyclization reactions. The most notable example is the Robinson annulation , a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this sequence, the enolate of a ketone (e.g., cyclohexanone) first acts as a Michael donor, adding to this compound to form a 1,5-dicarbonyl intermediate. libretexts.org Upon treatment with a base, this intermediate can then undergo an intramolecular aldol condensation. A new enolate is formed, which attacks one of the existing carbonyl groups to form a six-membered ring. Subsequent dehydration of the resulting aldol adduct yields a substituted cyclohexenone derivative. wikipedia.orgmasterorganicchemistry.com This strategy is a key method for constructing fused polycyclic systems, famously used in the synthesis of steroids. libretexts.org

This compound, possessing an electron-poor double bond, is an excellent electrophile in pericyclic reactions, particularly in cycloadditions where it acts as the 2π-electron component.

Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, this compound functions as a dienophile, reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The electron-withdrawing acetyl and ester groups activate the dienophile, accelerating the reaction rate. masterorganicchemistry.com The reaction is typically concerted and stereospecific, providing a reliable method for the synthesis of functionalized cyclohexene (B86901) derivatives. sigmaaldrich.com

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole to the double bond of this compound (the dipolarophile) to form a five-membered heterocyclic ring. slideshare.netlibretexts.orgethz.ch The versatility of 1,3-dipoles (such as azides, nitrones, and nitrile oxides) allows for the synthesis of a wide array of five-membered heterocycles. uchicago.edu The high regioselectivity often observed in these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile.

| Reaction Type | 4π or Dipolar Component | Resulting Cycloadduct Class |

| [4+2] Diels-Alder | 1,3-Butadiene | Substituted Cyclohexene |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic Alkene (Norbornene derivative) |

| [3+2] Dipolar | Phenyl azide | Triazoline |

| [3+2] Dipolar | Benzonitrile oxide | Isoxazoline |

| [3+2] Dipolar | N-Methyl-C-phenylnitrone | Isoxazolidine |

Electrophilic Activation and Substitution Patterns of this compound

The reactivity of this compound in nucleophilic additions can be significantly enhanced through electrophilic activation. Lewis acids are commonly employed for this purpose. researchgate.net A Lewis acid can coordinate to one of the carbonyl oxygen atoms, increasing the polarization of the conjugated system. This coordination makes the carbonyl carbon and, more importantly, the β-carbon even more electrophilic and thus more susceptible to attack by weak nucleophiles. mdpi.comorganic-chemistry.org This strategy is often used to promote Michael additions and Diels-Alder reactions, sometimes allowing them to proceed under milder conditions or with higher selectivity. nih.gov

While the primary reactivity pattern of the alkene component is addition, substitution reactions can occur on the alkyl portions of the molecule under appropriate conditions, such as free-radical halogenation at the allylic position. However, the dominant and most synthetically useful transformations involve the activation of the π-system toward addition reactions.

Catalytic Transformations Involving this compound

A detailed investigation of prominent databases of chemical reactions and scholarly articles did not yield specific examples of "this compound" being utilized as a primary substrate or a key ligand in transition metal-catalyzed processes. While the structural motifs present in the molecule—namely the α,β-unsaturated carbonyl system and the β-dicarbonyl-like functionality—suggest potential for a variety of transition metal-mediated transformations (such as conjugate additions, hydrogenations, or cross-coupling reactions), dedicated studies on this particular compound are not currently available in the cited literature.

Similarly, the exploration of organocatalytic and Brønsted/Lewis acid/base catalyzed reactions involving "this compound" has not revealed specific, documented examples. The presence of both electrophilic (the α,β-unsaturated system) and nucleophilic (the enolizable acetyl group) centers, as well as basic (carbonyl oxygens) and acidic (α-protons) sites, suggests that this molecule could, in principle, participate in a range of such reactions. For example, one might hypothesize its use in Michael additions, aldol-type reactions, or other asymmetric transformations under the influence of chiral organocatalysts or acids/bases. However, without published experimental data, any discussion of reaction mechanisms, catalyst efficacy, or product outcomes would be purely speculative.

Due to the lack of specific research on the catalytic transformations of "this compound," no data tables can be generated at this time.

Strategic Applications of Ethyl 2 Acetylbut 2 Enoate in Complex Molecular Architecture

Building Block for Heterocyclic Compound Synthesis

The strategic placement of functional groups in ethyl 2-acetylbut-2-enoate makes it an ideal precursor for the synthesis of various heterocyclic systems. Its reactivity has been harnessed to construct fused triazolopyrimidine systems, substituted pyrroles, pyranone derivatives, and furan scaffolds, demonstrating its broad applicability in heterocyclic chemistry.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often associated with a wide range of biological activities. Among these, the triazolopyrimidine core is of particular interest. While direct cyclocondensation of this compound to fused triazolopyrimidine systems is not extensively documented, the principles of heterocyclic synthesis suggest a plausible reaction pathway. The general strategy for constructing such systems often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amino-substituted triazole.

For instance, the condensation of 3-amino-1,2,4-triazole with various 1,3-dicarbonyl compounds is a well-established method for the synthesis of researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net Given the structural similarity of this compound to a 1,3-dicarbonyl synthon, its reaction with aminotriazoles could potentially lead to the formation of the desired fused triazolopyrimidine ring system. The reaction would likely proceed through an initial Michael addition of the amino group to the α,β-unsaturated ester, followed by an intramolecular cyclization and dehydration sequence. The versatility of this approach is demonstrated by the synthesis of a variety of substituted triazolopyrimidines from different dicarbonyl precursors. researchgate.net The fused triazolopyrimidine ring system is typically planar, a structural feature that can be confirmed by crystallographic studies. researchgate.net

Table 1: Examples of Reagents for Fused Triazolopyrimidine Synthesis

| Reagent 1 | Reagent 2 | Resulting Heterocycle |

|---|---|---|

| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl Compounds | researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines |

| 3-Amino-5-hydroxy-1,2,4-triazole | Isoflavones | researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidine |

| 3,5-Diamino- researchgate.netrsc.orgresearchgate.net-triazole | Malonoaldehydes | Substituted triazolopyrimidines |

The acetylbutenoate scaffold is a valuable precursor for the synthesis of five- and six-membered heterocyclic rings, such as pyrroles and pyranones. The construction of substituted pyrroles, a motif present in many pharmaceuticals and agrochemicals, can be challenging. rsc.org Metal-free methods for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles have been developed, showcasing the ongoing efforts to create efficient synthetic routes. rsc.orgresearchgate.net

Analogous to the utility of other butenoate derivatives, this compound can be envisioned as a substrate for pyrrole synthesis. For example, the Paal-Knorr synthesis and its variations provide a general method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines. researchgate.net The acetylbutenoate structure contains the necessary carbonyl functionalities that, after appropriate modification or reaction with a suitable nitrogen source, can lead to the formation of the pyrrole ring.

Similarly, pyranone derivatives are readily accessible from precursors containing a 1,3-dicarbonyl moiety. The reaction of ethyl benzoylacetate with 2-benzylidenemalanonitrile, for instance, yields a pyran derivative, which can undergo further transformations to afford more complex pyrano-fused heterocycles. arabjchem.org The structural elements of this compound are well-suited for participating in reactions leading to pyran-2-one derivatives, which are themselves versatile building blocks for a wide range of heterocyclic compounds. researchgate.net The reactivity of pyran-2-ones allows for their use in the construction of various natural and synthetic products. researchgate.net

Furan scaffolds are prevalent in numerous biologically active compounds and serve as important intermediates in organic synthesis. ijabbr.com The synthesis of furans can be achieved through various methods, including the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

Drawing an analogy from the methyl ester analogue, methyl 2-oxobut-3-enoate, which has been synthesized and characterized, the potential of this compound as a furan precursor becomes evident. dtu.dk Methyl 2-oxobut-3-enoate, a highly reactive dienophile, can participate in Diels-Alder reactions. dtu.dk While this reactivity points towards its use in forming six-membered rings, the underlying 1,4-dicarbonyl character after a conjugate addition could be exploited for furan synthesis. For example, the rhodium(II) acetate-catalyzed reaction of acetylenes with α-diazocarbonyls provides a route to substituted furans, such as ethyl 2-methyl-5-phenyl-3-furancarboxylate. researchgate.net Although this method does not directly involve this compound, it highlights the general synthetic accessibility of functionalized furans. A more direct analogy can be drawn from the cross-ketonization of methyl 2-furoate with carboxylic acids to produce acyl furans, demonstrating the versatility of furan chemistry. rsc.org

Contribution of this compound to Advanced Organic Synthons

Beyond its role in heterocyclic synthesis, this compound is a valuable precursor for the generation of advanced organic synthons, which are key intermediates in the construction of more complex molecules. Its ability to form α,β-unsaturated dicarbonyl intermediates and participate in Morita–Baylis–Hillman type reactions underscores its synthetic utility.

Alpha,beta-unsaturated carbonyl compounds are a fundamental class of molecules in organic chemistry, known for their diverse reactivity. uobabylon.edu.iqwikipedia.org They can undergo both 1,2- and 1,4-addition reactions, making them versatile intermediates. libretexts.org this compound is itself an α,β-unsaturated carbonyl compound. However, it can also serve as a precursor to other, more complex α,β-unsaturated dicarbonyl intermediates through various transformations.

The presence of both a ketone and an ester group, conjugated with a carbon-carbon double bond, allows for selective reactions at different positions. For example, the Knoevenagel condensation between an aldehyde and ethyl acetoacetate (B1235776) gives rise to an α,β-unsaturated keto ester, which can then be used in subsequent reactions. researchgate.net This highlights a general strategy for the synthesis of such compounds. The α,β-unsaturated carbonyl motif is a key structural feature in many natural products and can be introduced using various synthetic methods, including the Saegusa–Ito oxidation of silyl enol ethers. pkusz.edu.cn

The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, typically catalyzed by a tertiary amine or phosphine (B1218219). organic-chemistry.org The resulting MBH adducts are highly functionalized molecules containing a hydroxyl group, a double bond, and an electron-withdrawing group.

While direct examples of the involvement of this compound in MBH reactions are not prevalent in the literature, its structural features suggest its potential as a substrate. The reaction of N-Boc-imines with ethyl 2,3-butadienoate, catalyzed by Lewis bases, can lead to the formation of aza-MBH products, demonstrating the versatility of this reaction with different substrates. nih.gov The classical MBH reaction often utilizes acrylates as the activated alkene component. mdpi.com Given that this compound is also an activated alkene, it is plausible that it could participate in similar reactions. The synthesis of β- and β,β-substituted Morita–Baylis–Hillman adducts can be achieved through a two-step protocol involving a Knoevenagel reaction followed by a reduction, which provides an alternative route to these valuable building blocks. researchgate.net

Potential of this compound in Natural Product Analogue Synthesis

The intricate architecture of natural products presents a formidable challenge to synthetic chemists. The development of efficient and modular synthetic strategies is paramount for accessing these complex molecules and their analogues for biological evaluation. This compound, with its array of functional groups, emerges as a promising scaffold for the construction of diverse molecular frameworks. Its potential lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, allowing for the stepwise or convergent assembly of complex precursors. This section explores the strategic utility of this and analogous butenoate esters in the synthesis of natural product analogues, with a focus on carotenoid-related structures and formal syntheses of complex molecules.

Utility of Analogous Butenoate Esters in Constructing Precursors for Complex Biomolecules (e.g., Carotenoid-Related Structures)

Carotenoids are a class of tetraterpenoid pigments characterized by a long, conjugated polyene chain. nih.gov Their synthesis often relies on the iterative coupling of smaller, functionalized building blocks. researchgate.net While direct utilization of this compound in carotenoid synthesis is not extensively documented, the strategic use of analogous butenoate esters provides a blueprint for its potential application. These esters can serve as versatile C4 or C5 synthons, contributing to the construction of the polyene backbone.

The reactivity of butenoate esters can be tailored for various coupling strategies. For instance, Horner-Wadsworth-Emmons reactions of phosphonate-functionalized butenoates are a powerful tool for the stereoselective formation of carbon-carbon double bonds, a critical feature in polyene synthesis. acs.org The general approach involves the retrosynthetic disconnection of the carotenoid backbone into smaller, manageable fragments that can be assembled using reliable coupling methodologies.

Table 1: Representative Butenoate Building Blocks and Their Potential Coupling Reactions in Polyene Synthesis

| Building Block Structure | Name | Potential Coupling Reaction | Resulting Linkage |

| Ethyl 4-phosphonobut-2-enoate | Horner-Wadsworth-Emmons | C=C (E-selective) | |

| Ethyl 4-halobut-2-enoate | Suzuki or Stille Coupling | C-C | |

| Ethyl 4-oxobut-2-enoate | Wittig Reaction | C=C |

The acetyl group in this compound offers an additional handle for synthetic manipulation. It can be envisioned to participate in aldol-type condensations or serve as a precursor to other functionalities, thereby enabling the introduction of side chains or modification of the polyene system. This versatility makes butenoate esters with β-keto functionalities, such as this compound, attractive targets for the development of novel synthetic routes to carotenoid analogues and other complex biomolecules.

Strategic Use of this compound in Formal Syntheses of Complex Molecules

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product. This approach allows chemists to demonstrate the viability of a new synthetic route without having to complete every step of a lengthy total synthesis. The strategic selection of starting materials and key transformations is crucial in designing an efficient formal synthesis.

This compound, as a multifunctional building block, is well-suited for application in formal syntheses. Its inherent functionality allows for the rapid construction of molecular complexity. For instance, the conjugated double bond is a prime substrate for Michael addition reactions, enabling the introduction of a wide range of substituents at the β-position. researchgate.net The ketone and ester functionalities can be further manipulated to build cyclic systems or extend carbon chains.

Domino reactions, or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a powerful strategy in modern organic synthesis. nih.govresearchgate.net The structure of this compound is amenable to the design of such cascades. For example, a Michael addition could be followed by an intramolecular aldol (B89426) condensation, leading to the formation of a cyclic product with multiple stereocenters in a single step.

Table 2: Hypothetical Application of this compound in a Formal Synthesis

| Target Intermediate | Key Disconnection | Proposed Reaction with this compound | Resulting Key Fragment |

| Precursor to a Terpenoid | C-C bond formation via conjugate addition | Michael addition of a nucleophile | Functionalized keto-ester |

| Intermediate for an Alkaloid | Formation of a heterocyclic ring | Domino Michael addition-cyclization | Substituted piperidone |

| Building block for a Macrolide | Elaboration of a polyketide chain | Iterative aldol additions | Acyclic precursor with multiple stereocenters |

The potential of this compound in formal synthesis lies in its ability to serve as a versatile starting material for the construction of key fragments of complex natural products. Its commercial availability and the wealth of known transformations for its functional groups make it an attractive candidate for the development of novel and efficient synthetic routes.

Advanced Research Methodologies for Characterization and Theoretical Analysis of Ethyl 2 Acetylbut 2 Enoate

Spectroscopic Techniques for Structural Confirmation and Elucidation of Ethyl 2-acetylbut-2-enoate

Spectroscopic methods are fundamental in confirming the molecular structure of this compound, providing detailed insights into its atomic connectivity, functional groups, and stereochemistry.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A full suite of one-dimensional and two-dimensional experiments is required for the complete assignment of proton and carbon signals for this compound.

While complete experimental spectra for this compound are not widely published, a combination of predictive models and data from analogous structures allows for a detailed analysis.

One-Dimensional (1D) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The acetyl methyl protons would appear as a sharp singlet. The protons attached to the butenoate backbone would have chemical shifts indicative of their electronic environment, influenced by the adjacent carbonyl and ester groups.

The ¹³C NMR spectrum, aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would confirm the number of methyl, methylene, methine, and quaternary carbons. The carbonyl carbons of the ester and ketone functionalities are expected to resonate at the lowest field (highest ppm), followed by the olefinic carbons of the C=C double bond.

Predicted ¹H and ¹³C NMR Chemical Shifts

Click to view interactive data table

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

| CH₃ (acetyl) | ~2.30 | ~28 | Singlet | Positive |

| C=O (acetyl) | - | ~200 | - | No Signal |

| C2 (enoate) | - | ~138 | - | No Signal |

| C3 (enoate) | ~6.90 | ~145 | Quartet | Positive |

| CH₃ (at C3) | ~2.10 | ~18 | Doublet | Positive |

| C=O (ester) | - | ~166 | - | No Signal |

| O-CH₂ | ~4.20 | ~61 | Quartet | Negative |

| O-CH₂-CH₃ | ~1.30 | ~14 | Triplet | Positive |

Two-Dimensional (2D) NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH), confirming the connectivity within the ethyl group (correlation between the -CH₂- quartet and the -CH₃ triplet) and the coupling between the C3-methyl group and the C3-proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is key for identifying the carbon skeleton by showing correlations between protons and carbons over two to three bonds. For instance, the acetyl methyl protons (~2.30 ppm) would show correlations to both the acetyl carbonyl carbon (~200 ppm) and the C2 quaternary carbon (~138 ppm). The protons of the ethyl ester would correlate to the ester carbonyl carbon (~166 ppm). acdlabs.comuic.edu

TOCSY (Total Correlation Spectroscopy): This technique would show correlations between all protons within a spin system, which would be particularly useful for confirming all the protons belonging to the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, which is vital for stereochemical and conformational analysis.

This compound can exist as E/Z isomers due to the substitution pattern around the C2=C3 double bond. The stereochemistry can be definitively assigned using Nuclear Overhauser Effect (NOE) experiments like NOESY or its 1D equivalent. acdlabs.comuic.edu

Stereochemical Assignment: In a NOESY experiment, spatial proximity between protons results in cross-peaks. If the molecule is the Z-isomer, an NOE would be observed between the C3-proton and the acetyl methyl protons. Conversely, for the E-isomer, an NOE would be expected between the C3-methyl protons and the acetyl methyl protons.

Conformational Studies: NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information on the through-space distances between protons. acdlabs.comuic.edunih.govcolumbia.edu The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a sensitive tool for probing molecular conformation. columbia.edu By analyzing these cross-peaks, the preferred orientation of the rotatable single bonds, such as the C2-acetyl bond and the C1-O bond of the ester, can be determined. nih.govcolumbia.edu

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org For this compound (Molecular Formula: C₈H₁₂O₃), the exact molecular weight is 156.0786 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) would be observed at m/z 156. The structure of the molecule, containing both ketone and ester functional groups, would lead to a characteristic fragmentation pattern. libretexts.orgscienceready.com.au

Predicted Fragmentation Pattern

Click to view interactive data table

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 156 | [C₈H₁₂O₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 141 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the acetyl group |

| 128 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | CO or C₂H₄ | Loss of carbon monoxide or ethylene |

| 113 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ | Loss of the ethoxy radical (α-cleavage of ester) |

| 111 | [M - CH₃CO]⁺ | •CH₃CO | Loss of the acetyl radical |

| 85 | [M - COOCH₂CH₃]⁺ | •COOCH₂CH₃ | Loss of the ethoxycarbonyl radical |

| 43 | [CH₃CO]⁺ | C₅H₇O₂ | Acetyl cation; often the base peak for ketones |

The most prominent fragment would likely be the acetyl cation ([CH₃CO]⁺) at m/z 43, a highly stable ion that is characteristic of methyl ketones. chemguide.co.uk Other significant fragments would arise from the cleavage of bonds adjacent to the carbonyl groups and the loss of the ethoxy group from the ester functionality. libretexts.orgscienceready.com.au

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Analysis and Electronic Structure of this compound

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by strong absorptions from the two carbonyl groups.

Predicted IR Absorption Bands

Click to view interactive data table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H stretch | sp³ C-H (alkyl) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1685 | C=O stretch | α,β-unsaturated ketone |

| ~1640 | C=C stretch | Alkene |

| ~1250 | C-O stretch | Ester C-O |

The conjugation of the ketone with the C=C double bond is expected to lower its stretching frequency compared to a simple aliphatic ketone. The ester carbonyl stretch would appear at a higher frequency.

UV-Visible Spectroscopy: The electronic structure of this compound features a conjugated system composed of the C=C double bond and the two carbonyl groups. This extended chromophore is expected to absorb ultraviolet light. A prominent absorption band corresponding to a π → π* electronic transition would be predicted. The maximum absorption wavelength (λₘₐₓ) for this transition is anticipated to be in the 220-250 nm range, which is characteristic of α,β-unsaturated carbonyl compounds.

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry offers powerful tools for investigating the properties of molecules, complementing experimental data and providing insights into structure, stability, and reactivity that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations: DFT is a widely used method for studying the electronic structure of molecules. For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) could be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformations of the E and Z isomers, providing bond lengths, bond angles, and dihedral angles. The relative energies of the isomers can be calculated to predict which is more stable.

Predict Spectroscopic Data:

Vibrational Frequencies: Theoretical IR spectra can be calculated and compared with experimental data to aid in the assignment of vibrational modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning complex spectra or when experimental data is unavailable.

Analyze Electronic Properties: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For an α,β-unsaturated system like this, the LUMO is expected to be localized over the conjugated system, indicating that the β-carbon is the most likely site for nucleophilic (Michael) addition. nih.gov

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions, allowing for a direct comparison with experimental λₘₐₓ values.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and analyzing transition states at the molecular level. For a compound like this compound, which possesses multiple reactive sites including a Michael acceptor system, DFT could provide significant insights into its chemical behavior.

Reaction Mechanism Elucidation: DFT calculations could be employed to model the potential energy surface of reactions involving this compound. For instance, in a Michael addition reaction, DFT can be used to map the pathway of a nucleophile attacking the electrophilic β-carbon of the α,β-unsaturated system. This would involve calculating the energies of the reactants, intermediates, transition states, and products. Such calculations would help in determining the most probable reaction pathway by identifying the route with the lowest activation energy.

Transition State Analysis: A crucial aspect of understanding reaction kinetics is the characterization of the transition state. Using DFT, the geometry of the transition state for a given reaction of this compound can be optimized. Vibrational frequency analysis is then typically performed to confirm the nature of the stationary point; a true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state is paramount in determining the reaction rate.

Although no specific studies applying DFT to elucidate reaction mechanisms of this compound are available, the general methodology is well-established for similar α,β-unsaturated carbonyl compounds.

Conformational Analysis and Stereoelectronic Effects of this compound

The three-dimensional structure and the spatial arrangement of orbitals in a molecule, known as stereoelectronic effects, play a critical role in its stability and reactivity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

Stereoelectronic Effects: Stereoelectronic effects, such as hyperconjugation, can influence the stability and reactivity of this compound. For instance, the alignment of σ-bonds with the π-system of the double bond and carbonyl groups can lead to stabilizing interactions. Analyzing the molecular orbitals, for example through Natural Bond Orbital (NBO) analysis, could quantify these interactions. Such effects can impact the electron density at various atoms, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack. While these principles are fundamental in organic chemistry, specific computational studies detailing the conformational landscape and stereoelectronic effects of this compound are not present in the current body of scientific literature.

Predictive Modeling of Reactivity and Selectivity in Reactions Involving this compound

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the chemical structure of a molecule with its reactivity or biological activity. For this compound, such models could predict its behavior in various chemical transformations.

Reactivity Prediction: By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for this compound, it would be possible to develop models that predict its reactivity. For example, the electrophilicity index, calculated from the energies of the frontier molecular orbitals (HOMO and LUMO), could provide a quantitative measure of its susceptibility to nucleophilic attack in Michael additions.

Selectivity Prediction: In reactions where multiple products are possible, predictive models can help in determining the likely outcome. For a multifunctional compound like this compound, questions of regioselectivity (e.g., 1,2- vs. 1,4-addition of a nucleophile) and stereoselectivity could be addressed. Computational models can calculate the activation energies for the formation of different products, with the product formed via the lowest energy barrier being the kinetically favored one.

While QSAR and other predictive models are widely used for classes of compounds like α,β-unsaturated carbonyls, specific models developed for or validated with this compound have not been reported in peer-reviewed literature. The development of such models would require a dataset of experimentally determined reactivities for this compound under various conditions.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-acetylbut-2-enoate, and how can reaction conditions be optimized for purity?

this compound can be synthesized via keto-enol tautomerization or esterification reactions. A common approach involves the condensation of acetylacetone derivatives with ethyl alcohol under acid catalysis. To optimize purity, reaction parameters (temperature, catalyst concentration, and solvent polarity) should be systematically varied. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is advised to track intermediate formation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the α,β-unsaturated ester .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

A combination of NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy is essential. The α,β-unsaturated ester moiety will show characteristic IR carbonyl stretching (~1740 cm<sup>-1</sup>) and conjugated C=C absorption (~1650 cm<sup>-1</sup>). In <sup>1</sup>H NMR, the vinyl protons (H2C=C) typically resonate as a doublet between δ 5.8–6.5 ppm, while the acetyl group (COCH3) appears as a singlet near δ 2.1–2.3 ppm. For crystallographic validation, single-crystal X-ray diffraction using SHELX or WinGX can resolve bond lengths and angles .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but hydrolytically unstable in aqueous acidic/basic conditions. Storage at -20°C in inert atmospheres (argon/nitrogen) is recommended to prevent oxidation or polymerization. Stability tests under varying pH and temperature should precede long-term studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in Michael addition reactions?

Density Functional Theory (DFT) calculations can model the electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the β-carbon of the α,β-unsaturated ester is electrophilic, making it prone to nucleophilic attacks. Solvent effects and transition-state energy barriers should be simulated using software like Gaussian or ORCA. Experimental validation via kinetic studies (e.g., monitoring reaction rates with different nucleophiles) is necessary to corroborate computational findings .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform crystal engineering?

The compound’s flexible backbone and potential for polymorphism complicate crystallization. Slow evaporation in non-polar solvents (hexane/toluene) may yield suitable single crystals. Graph set analysis (as per Etter’s rules) can map hydrogen-bonding motifs, such as C=O···H interactions between ester carbonyls and adjacent molecules. SHELXD or SHELXE can assist in solving twinned or high-disorder structures .

Q. How do contradictory spectroscopic data (e.g., unexpected splitting in NMR) inform mechanistic insights into its degradation pathways?

Anomalous splitting in NMR may indicate diastereomer formation or keto-enol tautomerization. Dynamic NMR experiments at variable temperatures can reveal exchange processes. For degradation studies, LC-MS or high-resolution mass spectrometry (HRMS) should identify byproducts like ethyl acetoacetate or polymeric residues. Contradictions between experimental and theoretical data necessitate revisiting computational models (e.g., adjusting solvent parameters in DFT) .

Q. What strategies resolve ambiguities in quantifying this compound in complex matrices (e.g., reaction mixtures or biological systems)?

Use internal standards (e.g., deuterated analogs) in GC-MS or HPLC-MS to improve quantification accuracy. For biological matrices, solid-phase extraction (SPE) or derivatization (e.g., silylation for GC compatibility) may enhance detection limits. Calibration curves must account for matrix effects via standard addition methods .

Methodological Frameworks

Designing a study to correlate substituent effects on this compound’s electronic properties with its catalytic activity:

- Independent Variables: Electron-donating/withdrawing groups at the acetyl or ethyl positions.

- Dependent Variables: Reaction rates in catalysis (e.g., Diels-Alder reactions).

- Controls: Unmodified this compound; solvent consistency.

- Tools: Hammett plots to correlate substituent σ-values with activity; cyclic voltammetry for redox potential measurements .

Addressing reproducibility issues in synthetic yields:

- Hypothesis: Impurities in starting materials or oxygen exposure during synthesis reduce yield.

- Experimental Design:

- Compare yields using reagents of varying purity (HPLC-grade vs. technical grade).

- Conduct reactions under inert vs. ambient atmospheres.

- Analyze byproducts via GC-MS.

Data Presentation Example

| Parameter | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | Not reported (neat oil) | DSC | |

| λmax (UV) | ~240 nm (π→π* transition) | UV-Vis in ethanol | |

| Tdec | >150°C (decomposition) | TGA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.